molecular formula C14H10F2N2O2S B11116169 1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole

1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B11116169
M. Wt: 308.30 g/mol
InChI Key: PBFZKEZYDBOMSE-UHFFFAOYSA-N
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Description

1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a difluorobenzenesulfonyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the key intermediate, 3,4-difluorobenzenesulfonyl chloride. This intermediate can be synthesized through the reaction of 3,4-difluorobenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the cyclization of the intermediate with a suitable diazole precursor under specific reaction conditions to yield the target compound .

Chemical Reactions Analysis

1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C14H10F2N2O2S

Molecular Weight

308.30 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C14H10F2N2O2S/c1-9-17-13-4-2-3-5-14(13)18(9)21(19,20)10-6-7-11(15)12(16)8-10/h2-8H,1H3

InChI Key

PBFZKEZYDBOMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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